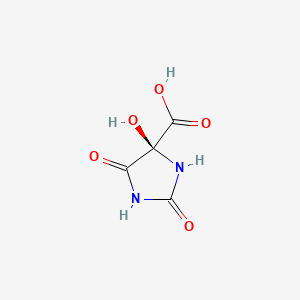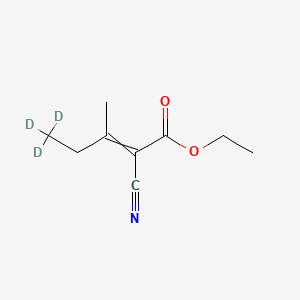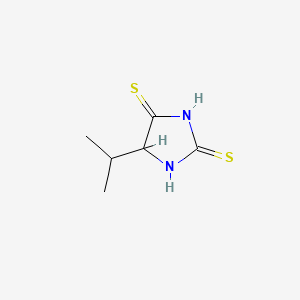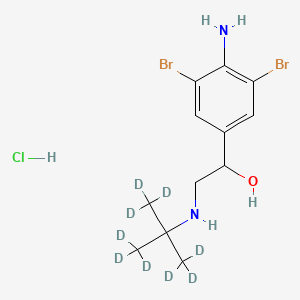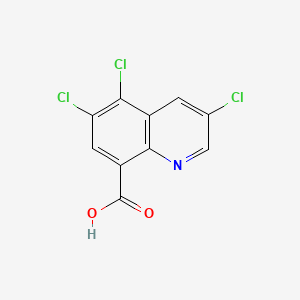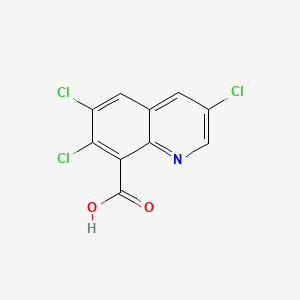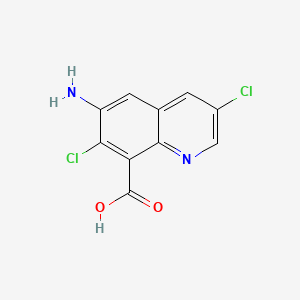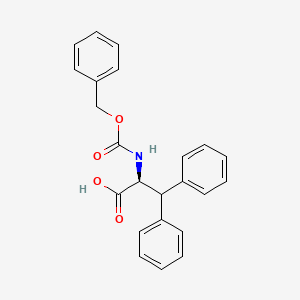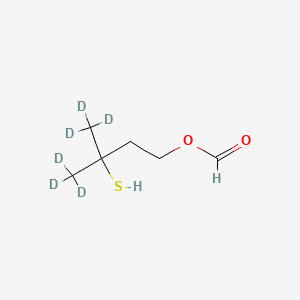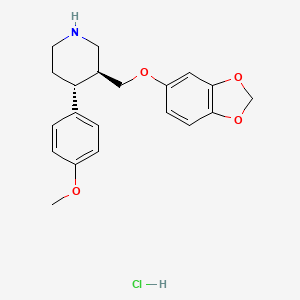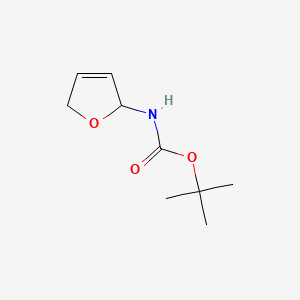![molecular formula C21H28O5 B587964 1,3-Bis[4-(2-methoxyethyl)phenoxy]- CAS No. 230975-30-1](/img/structure/B587964.png)
1,3-Bis[4-(2-methoxyethyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is a chemical compound with the molecular formula C21H28O5. This compound is a derivative of Metoprolol, a selective β1-adrenergic blocking agent used in the treatment of cardiovascular diseases such as hypertension and angina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]- involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the addition of isopropylamine . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(2-methoxyethyl)phenoxy]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide as a base in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for the analysis of Metoprolol and its impurities.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of β1-adrenergic blocking agents.
Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(2-methoxyethyl)phenoxy]- involves its interaction with β1-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This action is similar to that of Metoprolol, which is used to manage cardiovascular conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metoprolol: A selective β1-adrenergic blocker used in the treatment of hypertension and angina.
Atenolol: Another β1-adrenergic blocker with similar applications but different pharmacokinetic properties.
Propranolol: A non-selective β-adrenergic blocker used for various cardiovascular conditions.
Uniqueness
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is unique due to its dimeric structure, which provides distinct pharmacological properties compared to its monomeric counterparts. This compound is primarily used as a reference standard in pharmaceutical research, highlighting its importance in quality control and validation processes .
Propriétés
IUPAC Name |
1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIEMFHIZBBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724419 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230975-30-1 |
Source


|
| Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
